molecular formula C7H16S3 B1662007 Tris(ethylthio)methane CAS No. 6267-24-9

Tris(ethylthio)methane

Cat. No. B1662007
CAS RN: 6267-24-9
M. Wt: 196.4 g/mol
InChI Key: HBBOGXAEKAVLGW-UHFFFAOYSA-N
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Description

Tris(ethylthio)methane is an organosulfur compound . It is also known as 1-{[bis(ethylsulfanyl)methyl]sulfanyl}ethane . The molecular weight of this compound is 196.4 .


Synthesis Analysis

A synthetic application of lithiated tris(methylthio)methane has been reported for the preparation of aliphatic methyl thiolcarboxylates from the corresponding halides . The process involves the conversion of alkyl halides into the corresponding trimethyl trithioorthocarboxylates using tris(methylthio)methyllithium in THF at -78 °C, followed by selective hydrolysis of the intermediates .


Molecular Structure Analysis

The molecular formula of this compound is C7H16S3 . The InChI code is 1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 196.4 . The storage temperature is between 2-8°C .

Scientific Research Applications

Tris(ethylthio)methane has been used in a wide variety of scientific research applications, including the study of enzyme kinetics, the study of protein-ligand interactions, and the study of enzyme-substrate interactions. It has also been used in the study of DNA-ligand interactions and in the study of the effects of drugs on cell signaling pathways. In addition, this compound has been used in the study of the effects of environmental pollutants on cells and tissues.

Mechanism of Action

Tris(ethylthio)methane has been shown to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes and glutathione S-transferase enzymes. It has also been shown to interact with DNA and RNA, as well as with a variety of other biomolecules. The exact mechanism of action of this compound is not yet fully understood, but it is thought to interact with proteins and enzymes by forming covalent bonds with them.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of cytochrome P450 enzymes, which can lead to a decrease in the metabolism of drugs and other compounds. In addition, this compound has been shown to interact with glutathione S-transferase enzymes, which can lead to an increase in the production of reactive oxygen species. Finally, this compound has been shown to interact with DNA and RNA, which can lead to changes in gene expression.

Advantages and Limitations for Lab Experiments

The use of Tris(ethylthio)methane in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and is stable in a wide range of pH and temperature conditions. In addition, it is non-toxic and non-volatile, making it safe to use in laboratory experiments. However, it is important to note that this compound can interact with proteins and enzymes, and can potentially lead to changes in their activity. Therefore, it is important to be aware of its potential effects on the proteins and enzymes being studied.

Future Directions

The potential biochemical and physiological effects of Tris(ethylthio)methane make it an interesting and promising compound for further study. Future research could focus on the effects of this compound on specific proteins and enzymes, as well as its effects on gene expression. In addition, further research could investigate the potential for this compound to be used as a therapeutic agent, either alone or in combination with other compounds. Finally, further research could investigate the potential for this compound to be used as an environmental pollutant remediation agent.

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Tris(ethylthio)methane . Personal protective equipment, including chemical impermeable gloves, should be used .

properties

IUPAC Name

bis(ethylsulfanyl)methylsulfanylethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16S3/c1-4-8-7(9-5-2)10-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBBOGXAEKAVLGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(SCC)SCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064186
Record name Ethane, 1,1',1''-[methylidynetris(thio)]tris-
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Molecular Weight

196.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6267-24-9
Record name 1,1′,1′′-[Methylidynetris(thio)]tris[ethane]
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Record name Tris(ethylthio)methane
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Record name Tris(ethylthio)methane
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Record name Ethane, 1,1',1''-[methylidynetris(thio)]tris-
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Record name Ethane, 1,1',1''-[methylidynetris(thio)]tris-
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Record name Triethyl trithioorthoformate
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Record name TRIS(ETHYLTHIO)METHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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